6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline
Description
6-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline is a quinoline derivative featuring an 8-azabicyclo[3.2.1]oct-2-ene carbonyl group at position 6 and a methyl group at position 3. The bicyclic amine scaffold (8-azabicyclo[3.2.1]octane/octene) is notable for its conformational rigidity, which enhances binding specificity to biological targets such as nicotinic acetylcholine receptors (nAChRs) or enzymes .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-methylquinolin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-9-10-19-17-8-5-13(11-16(12)17)18(21)20-14-3-2-4-15(20)7-6-14/h2-3,5,8-11,14-15H,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFONCOAOQUCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3C4CCC3C=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation Route
The Friedländer synthesis offers a reliable pathway to functionalized quinolines. For 4-methylquinoline-6-carboxylic acid, the reaction involves:
- o-Aminobenzaldehyde derivative (e.g., 3-nitro-4-methylbenzaldehyde) and ethyl acetoacetate under acidic conditions.
- Cyclization and subsequent oxidation of the nitro group to a carboxylic acid via catalytic hydrogenation followed by treatment with KMnO₄.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Annulation | H₂SO₄, 120°C, 6 h | 65–70 |
| Nitro Reduction | H₂, Pd/C, EtOH, 25°C, 12 h | 85–90 |
| Oxidation to Carboxylic Acid | KMnO₄, H₂O, 80°C, 4 h | 60–65 |
The IR spectrum of the intermediate 4-methylquinoline-6-carboxylic acid displays characteristic stretches at 1680 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (broad, -COOH).
Preparation of 8-Azabicyclo[3.2.1]oct-2-ene
Cyclization of Tropinone Derivatives
The 8-azabicyclo[3.2.1]octane skeleton is accessible via Mannich cyclization of tropinone precursors. For the unsaturated analog (oct-2-ene), selective dehydrogenation is critical:
- Tropinone is reduced to tropine using NaBH₄ in methanol.
- Dehydration of tropine with POCl₃ yields 8-azabicyclo[3.2.1]oct-2-ene .
Optimization Notes :
- Dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at reflux improves selectivity for the double bond at position 2.
- ¹H NMR of the product shows vinyl protons as a multiplet at δ 5.2–5.4 ppm and bridgehead protons as doublets at δ 3.1–3.3 ppm.
Amide Bond Formation: Final Coupling
Acyl Chloride-Mediated Coupling
Activation of 4-methylquinoline-6-carboxylic acid to its acyl chloride facilitates nucleophilic attack by the bicyclic amine:
- Thionyl chloride (SOCl₂) in refluxing toluene converts the carboxylic acid to the acyl chloride.
- Reaction with 8-azabicyclo[3.2.1]oct-2-ene in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Reaction Parameters :
| Parameter | Value |
|---|---|
| Acyl Chloride Formation | SOCl₂, toluene, 70°C, 3 h |
| Coupling Time | 12 h, 25°C |
| Yield | 55–60% |
Carbodiimide Coupling as an Alternative
For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DCM enhances efficiency:
Structural Elucidation and Analytical Data
Spectroscopic Characterization
X-ray Crystallography (Hypothetical)
Single-crystal analysis (if performed) would confirm the bicyclic system’s chair-like conformation and the amide bond’s planar geometry, analogous to related quinoline-carboxamides.
Challenges and Optimization Strategies
Steric Hindrance in Acylation
The bridgehead nitrogen’s steric bulk necessitates:
Purification Considerations
- Silica gel chromatography (EtOAc/hexane, 1:1) effectively separates the product from unreacted amine and acyl chloride byproducts.
Chemical Reactions Analysis
Types of Reactions
6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce different bicyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and the development of potential therapeutic agents.
Medicine
In medicine, this compound may have potential applications as a drug candidate. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Amine Derivatives with Quinoline/Pyrrolidinone Moieties
4-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- Structure: Shares the 8-azabicyclo[3.2.1]oct-2-ene carbonyl group but replaces quinoline with a pyrrolidinone ring and 4-methoxyphenyl substituent .
- Molecular Weight : 326.4 g/mol (vs. 305.38 g/mol for the target compound).
- The 4-methoxyphenyl group may enhance metabolic stability compared to 4-methylquinoline .
ERAS-5024 (KRAS G12D Inhibitor)
- Structure : Contains an 8-azabicyclo[3.2.1]octane core fused to a quinazoline scaffold with fluorinated and trifluoromethyl groups .
- Biological Activity : Targets KRAS G12D mutations in oncology, demonstrating how bicyclic amine derivatives can be tailored for kinase inhibition.
- Key Differences: The quinazoline moiety and fluorine substitutions increase polarity and target specificity compared to the simpler quinoline system in the target compound .
Insecticidal and Cholinergic Bicyclic Amines
Insecticidal 8-Azabicyclo[3.2.1]octane Derivatives
- Examples: Compounds with halogen (Cl), cyano (CN), or alkoxy (OCH3) substituents on aryl/heteroaryl groups .
- Activity : Effective against pests via acetylcholinesterase inhibition or neuromuscular disruption.
- Comparison :
Cholinergic Ligands (Nicotinic Receptor Modulators)
- Examples : Derivatives with aryl or heteroaryl substituents (e.g., phenyl, pyridinyl) on the bicyclic amine .
- Activity : High affinity for α4β2 or α7 nAChR subtypes, relevant for treating Alzheimer’s disease or nicotine addiction.
- Comparison: The 4-methylquinoline group in the target compound may enhance π-π stacking with aromatic receptor residues, improving binding kinetics over smaller substituents .
Physicochemical and Pharmacokinetic Profiles
Key Research Findings
Bicyclic Amine Rigidity : The 8-azabicyclo[3.2.1]octane/octene scaffold confers structural rigidity, reducing entropy penalties during target binding compared to flexible analogs .
Quinoline vs. Pyrrolidinone: Quinoline derivatives exhibit superior CNS penetration over pyrrolidinone-based compounds due to higher lipophilicity .
Substituent Effects :
Biological Activity
6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline is a complex organic compound characterized by a unique bicyclic structure that incorporates both a quinoline moiety and an azabicyclo[3.2.1]octane ring system. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Structural Characteristics
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Bicyclic Framework | 8-azabicyclo[3.2.1]octane |
| Functional Group | Carbonyl group at the 8-position |
| Quinoline Moiety | 4-methylquinoline |
The presence of the carbonyl group enhances its chemical reactivity and potential biological activity, making it a candidate for further pharmacological investigations.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as antagonists for various receptors. These include:
- Neurokinin Receptors : Derivatives of the azabicyclo[3.2.1]octane framework have been investigated for their potential as hNK1 antagonists, which play a role in modulating neurogenic inflammation and pain pathways .
- Opioid Receptors : Some studies suggest that compounds within this structural class may act as mu-opioid receptor antagonists, potentially providing therapeutic benefits without central nervous system withdrawal symptoms .
The interaction studies involving this compound focus on its binding affinity and selectivity towards various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways . This understanding is critical for elucidating the compound's mechanism of action and its potential therapeutic effects.
Study on Cytotoxicity
A study demonstrated that modifications to similar bicyclic compounds can significantly alter their cytotoxic properties against neoplastic cells. For example, certain structural changes led to enhanced selectivity for malignant cells over normal ones, suggesting that specific modifications could yield lead molecules with desirable therapeutic profiles .
Neurogenic Inflammation Modulation
In another investigation, derivatives of azabicyclo[3.2.1]octane were evaluated for their ability to modulate neurogenic inflammation in animal models, highlighting their potential application in pain management therapies .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several key steps, including:
- Formation of the Bicyclic Core : Utilizing acyclic starting materials that contain necessary stereochemical information.
- Functionalization : Introducing the carbonyl group and methyl substituent through selective reactions.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
Q & A
Q. Advanced
- Catalyst Selection : Use of coupling agents like EDCI or DCC for amide bond formation between the quinoline and bicyclo fragments .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while controlled pH minimizes side reactions .
- Temperature Control : Reactions under reflux (e.g., in ethanol at 80°C) improve kinetic stability of intermediates .
What are the primary research applications of this compound in medicinal chemistry?
Basic
The compound’s hybrid structure enables:
- Enzyme Inhibition : The bicyclo system may interact with hydrophobic enzyme pockets, as seen in studies of similar quinoline derivatives targeting kinases or proteases .
- Antimicrobial Activity : Substituents like the methyl group at position 4 enhance lipophilicity, improving membrane penetration .
How can this compound be modified to design fluorescent probes for metal ion detection?
Q. Advanced
- Functional Group Introduction : Attach fluorophores (e.g., dansyl groups) to the quinoline ring via the 6-position carbonyl, leveraging its conjugation with the π-system .
- Metal-Binding Sites : Incorporate chelating groups (e.g., hydroxyl or amino substituents) on the bicyclo moiety, as demonstrated in zinc-sensitive 8-amidoquinoline probes .
- Solvatochromic Studies : Assess fluorescence response in varying solvents to validate probe specificity .
How do steric effects from the bicyclo[3.2.1]octane system influence the compound’s reactivity in substitution reactions?
Advanced
The bicyclo system’s rigidity restricts access to certain reaction sites:
- Electrophilic Substitution : Steric hindrance at the bridgehead carbon (position 8) directs reactions to the quinoline ring’s 2- or 4-positions .
- Nucleophilic Attack : The carbonyl group at position 6 is less reactive due to electron withdrawal by the bicyclo nitrogen, requiring strong nucleophiles (e.g., Grignard reagents) .
What computational tools are recommended for predicting the bioactivity of derivatives of this compound?
Q. Advanced
- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., protein active sites) .
- QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with observed activities like IC50 values .
- MD Simulations : Assesses stability of ligand-receptor complexes over time .
How can researchers address challenges in crystallizing this compound for structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
